molecular formula C7H15N B13177467 1-Butylcyclopropan-1-amine

1-Butylcyclopropan-1-amine

Katalognummer: B13177467
Molekulargewicht: 113.20 g/mol
InChI-Schlüssel: PUUGBPNQGGDVES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a butyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butyl halide, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Butylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 1-butylcyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, contributing to the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Butylcyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the butyl group, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C7H15N

Molekulargewicht

113.20 g/mol

IUPAC-Name

1-butylcyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3

InChI-Schlüssel

PUUGBPNQGGDVES-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.